Etilendiaminotetraacetato disódico

Descripción general

Descripción

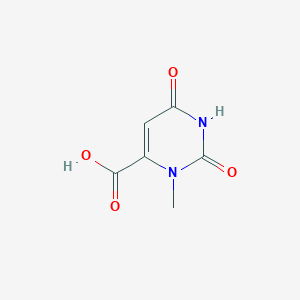

EDETATO DIPOTÁSICO, también conocido como etilendiaminotetraacetato de dipotasio, es una sal del ácido etilendiaminotetraacético (EDTA). Es un agente quelante ampliamente utilizado en diversos campos, como la industria farmacéutica, cosmética y alimentaria. Este compuesto es conocido por su capacidad para unirse a iones metálicos, formando complejos estables que pueden eliminarse fácilmente de las soluciones.

Aplicaciones Científicas De Investigación

El EDETATO DIPOTÁSICO tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El EDETATO DIPOTÁSICO ejerce sus efectos mediante la quelación, donde se une a iones metálicos a través de sus múltiples grupos carboxilo y amina. Esta unión forma complejos estables, solubles en agua, que pueden excretarse fácilmente del cuerpo o eliminarse de las soluciones. El proceso de quelación implica la formación de enlaces de coordinación entre los iones metálicos y los átomos de nitrógeno y oxígeno en la molécula de EDTA .

Análisis Bioquímico

Biochemical Properties

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] plays a crucial role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it can bind to metal ions, preventing them from participating in unwanted side reactions. This compound is also involved in the stabilization of enzyme structures, thereby enhancing their catalytic efficiency .

Cellular Effects

The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metal ion homeostasis, thereby regulating the intracellular concentration of metal ions. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable chelates that prevent these ions from participating in harmful reactions. This binding can also inhibit or activate enzymes, depending on the specific enzyme and metal ion involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] vary with different dosages in animal models. At low doses, it can enhance cellular function by stabilizing enzyme structures and modulating gene expression. At high doses, it can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] is involved in several metabolic pathways, particularly those related to metal ion homeostasis and detoxification. It interacts with enzymes such as metalloproteases and metal ion transporters, influencing their activity and the overall metabolic flux. This compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, it can be transported into cells via metal ion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of this compound is essential for its role in regulating cellular processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El EDETATO DIPOTÁSICO se sintetiza mediante la reacción del ácido etilendiaminotetraacético con hidróxido de potasio. La reacción típicamente implica disolver el ácido etilendiaminotetraacético en agua y agregar gradualmente hidróxido de potasio manteniendo un pH controlado. La solución resultante se evapora para obtener la sal dipotásica en forma cristalina .

Métodos de Producción Industrial

En entornos industriales, la producción de EDETATO DIPOTÁSICO sigue un proceso similar, pero a mayor escala. La reacción se lleva a cabo en reactores grandes con control preciso de la temperatura y el pH para garantizar un alto rendimiento y pureza. El producto final se seca y se empaqueta para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El EDETATO DIPOTÁSICO principalmente experimenta reacciones de quelación, donde forma complejos estables con iones metálicos como calcio, magnesio, hierro y cobre. Estas reacciones son cruciales en diversas aplicaciones, como el tratamiento de aguas, la industria farmacéutica y la química analítica .

Reactivos y Condiciones Comunes

Las reacciones de quelación típicamente ocurren en soluciones acuosas con un pH neutro a ligeramente alcalino. Los reactivos comunes utilizados en estas reacciones incluyen sales metálicas como cloruro de calcio, sulfato de magnesio y cloruro férrico .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son los complejos metal-EDTA, que son altamente estables y solubles en agua. Estos complejos se utilizan para eliminar iones metálicos de las soluciones, prevenir reacciones catalizadas por metales y estabilizar iones metálicos en diversas formulaciones .

Comparación Con Compuestos Similares

Compuestos Similares

EDTA Disódico Cálcico: Se utiliza principalmente en medicina para la terapia de quelación para tratar la intoxicación por metales pesados.

EDTA Tetrasódico: A menudo se utiliza en aplicaciones industriales para el tratamiento de aguas y como conservante en productos de cuidado personal.

Singularidad

El EDETATO DIPOTÁSICO es único debido a sus propiedades específicas de solubilidad y estabilidad, lo que lo hace particularmente adecuado para aplicaciones donde los iones potasio son preferibles a los iones sodio o calcio. Su capacidad para formar complejos altamente estables con una amplia gama de iones metálicos también lo diferencia de otros agentes quelantes .

Propiedades

Número CAS |

2001-94-7 |

|---|---|

Fórmula molecular |

C10H16KN2O8 |

Peso molecular |

331.34 g/mol |

Nombre IUPAC |

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

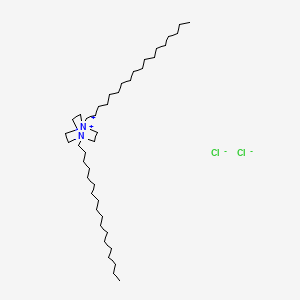

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

Clave InChI |

XASWYPVFCVEQSU-UHFFFAOYSA-N |

SMILES |

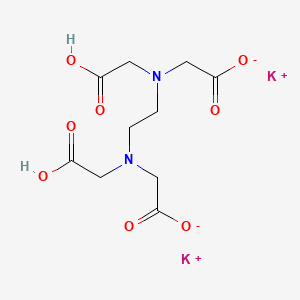

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |

| 25102-12-9 2001-94-7 |

|

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

7379-27-3 |

Sinónimos |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dipotassium EDTA functions as a chelating agent by binding to metal ions, primarily calcium (Ca2+), through its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex, effectively removing the metal ion from its biological or chemical environment.

ANone: By chelating calcium ions, Dipotassium EDTA prevents blood clotting []. This makes it a crucial additive in blood collection tubes used for hematological analysis. In other applications, this chelation disrupts calcium-dependent enzymatic activities and disrupts cell membrane stability.

ANone: The molecular formula of Dipotassium EDTA is C10H14K2N2O8, and its molecular weight is 370.45 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic data, specific information can be found in chemical databases and publications focused on the structural characterization of EDTA salts.

ANone: Research indicates that using different brands of Dipotassium EDTA vacuum tubes can introduce clinically relevant variations in hematological parameters such as hematocrit, mean corpuscular volume, and platelet distribution width [].

ANone: Dipotassium EDTA offers superior stability for ascorbic acid analysis compared to lithium heparin or serum. Blood collected in EDTA tubes and promptly separated, deproteinized, and preserved yields the highest ascorbic acid levels [].

ANone: Dipotassium EDTA is not typically known for its catalytic properties. Its primary function is as a chelating agent, disrupting metal-dependent processes rather than catalyzing reactions.

ANone: While the provided research does not specifically mention computational studies on Dipotassium EDTA, such techniques are valuable for exploring the structural and binding properties of chelating agents.

ANone: Modifying the EDTA structure by altering the substituents on the nitrogen atoms or the length of the carbon chain can significantly impact its chelating affinity and selectivity for different metal ions.

ANone: C-peptide demonstrates better stability in separated serum compared to plasma in samples stored at 2-8°C for up to 7 days when collected with Dipotassium EDTA. Insulin exhibits greater stability in EDTA plasma than serum across various storage conditions [].

ANone: Delaying centrifugation significantly impacts C-peptide and insulin stability, particularly at room temperature. Immediate centrifugation and cold storage are crucial for preserving these analytes [].

ANone: The Cosmetic Ingredient Review Expert Panel concluded that EDTA and its salts, including Dipotassium EDTA, are safe for use in cosmetic formulations at typical concentrations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

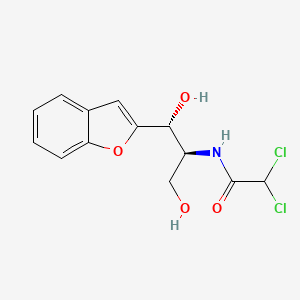

![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)